molecular formula C13H24O2 B12677169 9-Isopropyl-2-methyl-1,5-dioxaspiro(5.5)undecane CAS No. 94213-59-9

9-Isopropyl-2-methyl-1,5-dioxaspiro(5.5)undecane

Cat. No.: B12677169
CAS No.: 94213-59-9
M. Wt: 212.33 g/mol
InChI Key: IEETZJSBEFIQRM-UHFFFAOYSA-N
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Description

EINECS 303-764-6, also known as Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride, is a chemical compound with the molecular formula C9H12ClNO3. This compound is recognized for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 3,4-methylenedioxyaniline with ethylene oxide in the presence of a catalyst to form Hydroxyethyl-3,4-methylenedioxyaniline. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride typically involves large-scale batch reactions. The process is optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Parent amine and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant and its effects on cellular pathways.

    Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, it may interact with enzymes and proteins, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride can be compared with other similar compounds, such as:

    Hydroxyethyl-3,4-methylenedioxybenzene: Similar structure but lacks the amine group.

    3,4-Methylenedioxyaniline: Parent compound without the hydroxyethyl group.

    Hydroxyethyl-3,4-methylenedioxyphenol: Contains a phenol group instead of an amine.

The uniqueness of Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

94213-59-9

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

4-methyl-9-propan-2-yl-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C13H24O2/c1-10(2)12-4-7-13(8-5-12)14-9-6-11(3)15-13/h10-12H,4-9H2,1-3H3

InChI Key

IEETZJSBEFIQRM-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC2(O1)CCC(CC2)C(C)C

Origin of Product

United States

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